7-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one
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Description
7-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C19H14N2O3S and its molecular weight is 350.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar cyclopenta[b]pyridine derivatives have been found to exhibit a wide spectrum of biological activity, including hypoglycemic activity, antagonism of calcium channels, and inhibition of protein kinase fgfr1 .
Mode of Action
It’s likely that the compound interacts with its targets in a manner similar to other cyclopenta[b]pyridine derivatives .
Biochemical Pathways
Given the biological activities of similar compounds, it’s plausible that this compound could affect pathways related to glucose metabolism, calcium signaling, and protein kinase fgfr1 activity .
Result of Action
Based on the biological activities of similar compounds, it’s plausible that this compound could have effects such as lowering blood glucose levels, modulating calcium channel activity, and inhibiting protein kinase fgfr1 .
Properties
IUPAC Name |
4-methyl-7-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yloxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c1-10-7-16(22)24-14-8-11(5-6-12(10)14)23-18-17-13-3-2-4-15(13)25-19(17)21-9-20-18/h5-9H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCNKSRJTPEWCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C4C5=C(CCC5)SC4=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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